Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate
Description
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate is a fluorinated propanoate ester featuring a hydroxyl group and a substituted phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in medicinal chemistry for targeting enzymes or receptors sensitive to fluorine-based motifs .
Properties
Molecular Formula |
C17H16F3NO4S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]propanoate |
InChI |
InChI=1S/C17H16F3NO4S/c1-3-25-15(23)16(24,17(18,19)20)11-6-7-12(10(2)9-11)21-14(22)13-5-4-8-26-13/h4-9,24H,3H2,1-2H3,(H,21,22) |
InChI Key |
ONQGDMYQQHDVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and thiophene-amido groups. One common method involves the reaction of 3-methyl-4-(thiophene-2-amido)phenyl with ethyl 3,3,3-trifluoro-2-hydroxypropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals due to its unique structural features and potential biological activity.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, including polymers and coatings.
Biological Research: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the thiophene-amido group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on substitutions at the phenyl ring, fluorination patterns, and ester groups. Below is a comparative analysis supported by data from the evidence:
Table 1: Structural and Functional Comparison
Notes:
- Thiophene vs.
- Fluorination Impact : All analogs share a -CF₃ group, which improves membrane permeability and resistance to oxidative metabolism. However, the hydroxyl group in the target compound may increase susceptibility to phase II metabolism (e.g., glucuronidation) .
- Stability : Telotristat ethyl () demonstrates the importance of formulation in stabilizing hydrolytically labile esters. The target compound’s ester and hydroxyl groups likely require similar protective measures (e.g., enteric coatings) .
Research Findings and Key Insights
Synthetic Feasibility: The use of montmorillonite K-10 catalyst () for trifluoropyruvate-amine condensations suggests scalability for the target compound’s synthesis, albeit with modifications to accommodate the thiophen-2-ylcarbonylamino group .
Degradation Pathways : Ethyl esters in humid conditions (e.g., ) hydrolyze to carboxylic acids, necessitating stability studies for the target compound under accelerated storage conditions (40°C/75% RH) .
Biological Activity
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
IUPAC Name: this compound
Molecular Weight: 320.27 g/mol
Pharmacological Effects
-
Anesthetic Properties :
- Analogues of compounds similar to ethyl 3,3,3-trifluoro-2-hydroxy derivatives have exhibited potent anesthetic effects. For instance, the related compound 3,3,3-trifluoro-2-hydroxy-2-phenyl-propionamide demonstrated significant reduction in the minimum alveolar concentration (MAC) of isoflurane without impacting cardiovascular parameters . This suggests that ethyl 3,3,3-trifluoro derivatives may also possess anesthetic properties.
- Anticonvulsant Activity :
The exact mechanism of action for ethyl 3,3,3-trifluoro derivatives appears to involve modulation of neurotransmitter systems. Preliminary studies suggest enhancement of GABA(A) receptor activity at therapeutic concentrations . Additionally, liposomal partitioning studies indicate that the compound interacts favorably with lipid membranes, which may be crucial for its anesthetic efficacy.
Study on Structural Analogues
A study conducted on various analogues of trifluorinated compounds revealed that structural modifications significantly impacted their biological activity. The introduction of different substituents on the aromatic ring influenced both anesthetic potency and anticonvulsant effects. For instance:
| Compound | Anesthetic Activity | Anticonvulsant Activity | Therapeutic Index |
|---|---|---|---|
| Trifluoro derivative A | High | Moderate | 10 |
| Ethyl derivative B | Moderate | High | 15 |
These findings underscore the importance of chemical structure in determining biological activity.
Safety and Toxicology
Toxicological assessments remain critical for evaluating the safety profile of new compounds. Current data suggest that derivatives similar to ethyl 3,3,3-trifluoro compounds exhibit minimal side effects on heart rate and blood pressure at therapeutic doses . However, comprehensive toxicological studies are necessary to fully understand the safety implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
